

An In-depth Technical Guide to Oleoyl Coenzyme A Triammonium Salt

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Compound of Interest

Compound Name: *Oleoyl Coenzyme A triammonium*

Cat. No.: *B15552800*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Oleoyl Coenzyme A triammonium** salt, a crucial molecule in various biological processes. This document details its physicochemical properties, its role in key signaling pathways, and experimental protocols for its study, designed to support research and development in related fields.

Physicochemical Properties

Oleoyl Coenzyme A triammonium salt is the triammonium salt form of Oleoyl Coenzyme A (Oleoyl-CoA), an activated form of oleic acid. It is a key intermediate in the metabolism of fatty acids. While specific data for the triammonium salt is limited, information from closely related salts and the parent molecule provides a strong basis for its characteristics.

Table 1: General Physicochemical Properties of **Oleoyl Coenzyme A Triammonium** Salt

Property	Value	Source
CAS Number	799812-89-8	[1]
Molecular Formula	C39H77N10O17P3S	[1]
Molecular Weight	1083.07 g/mol	[1]
Appearance	White to off-white solid (inferred from Myristoyl Coenzyme A triammonium salt)	[2]

Table 2: Solubility Profile

Solvent	Solubility	Salt Form	Source
DMSO	10 mM	Triammonium	[1]
Water	10 mg/mL	Sodium	[3]

Table 3: Stability and Storage

Condition	Recommendation	Salt Form	Duration	Source
Storage Temperature	-20°C	Triammonium (inferred), Sodium	≥ 4 years (for sodium salt)	[2][3]
Solution Stability	Store at -20°C; avoid repeated freeze-thaw cycles.	General for Acyl-CoAs	Not specified	

Biological Significance and Signaling Pathways

Oleoyl-CoA is a pivotal molecule in cellular metabolism and signaling. It is a potent inhibitor of neutral lipase and plays a significant role in ATP-dependent signaling pathways in plants and the malonyl-CoA/long-chain acyl-CoA signaling pathway in mammals.[4][5][6][7][8][9]

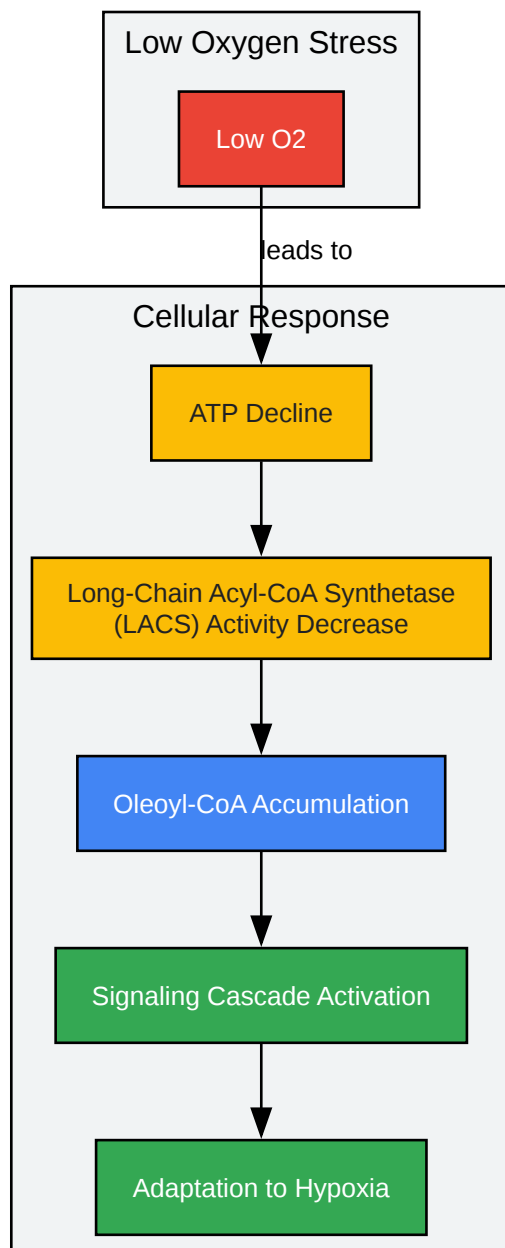
Inhibition of Neutral Lipase

Oleoyl-CoA is a known inhibitor of neutral lipase, an enzyme critical for the mobilization of stored fats.^[7] This inhibition is a key feedback mechanism in lipid metabolism.

ATP-Dependent Signaling in Plants

In plants such as Arabidopsis, Oleoyl-CoA is involved in the response to low-oxygen conditions, an ATP-dependent process. A decrease in ATP levels leads to a shift in the acyl-CoA pool, resulting in increased Oleoyl-CoA levels. This accumulation of Oleoyl-CoA triggers a signaling cascade that helps the plant adapt to hypoxic stress.^{[6][10]}

Conceptual Diagram of Oleoyl-CoA in Plant ATP-Dependent Signaling

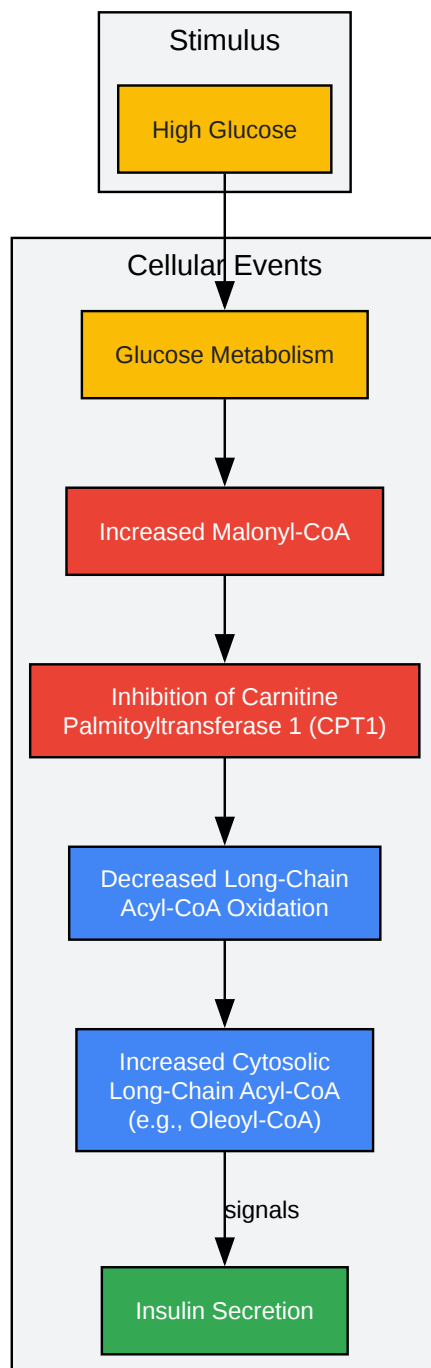
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Oleoyl-CoA's role in plant hypoxia signaling.

Malonyl-CoA/Long-Chain Acyl-CoA Signaling Pathway in Insulin Secretion

In pancreatic β -cells, glucose metabolism leads to an increase in malonyl-CoA, which in turn inhibits the oxidation of long-chain acyl-CoAs like Oleoyl-CoA. The resulting increase in cytosolic long-chain acyl-CoAs is a key signal for glucose-induced insulin secretion.^{[4][5][8][9]}

Malonyl-CoA/Long-Chain Acyl-CoA Signaling in Insulin Secretion

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Role of long-chain acyl-CoAs in insulin secretion.

Experimental Protocols

The following protocols provide a framework for investigating the biological activities of Oleoyl-CoA.

Inhibition of Neutral Lipase Activity Assay

This protocol is adapted from studies on the inhibition of neutral lipase by Oleoyl-CoA.^[7]

Materials:

- Neutral lipase enzyme preparation (e.g., from adipose tissue or castor bean)
- Substrate: A suitable triglyceride substrate (e.g., triolein) emulsified in a buffer.
- Assay Buffer: e.g., Tris-HCl buffer, pH 7.4.
- **Oleoyl Coenzyme A triammonium** salt stock solution.
- Bovine Serum Albumin (BSA) solution.
- Reagents for fatty acid quantification (e.g., by titration or a colorimetric/fluorometric assay kit).

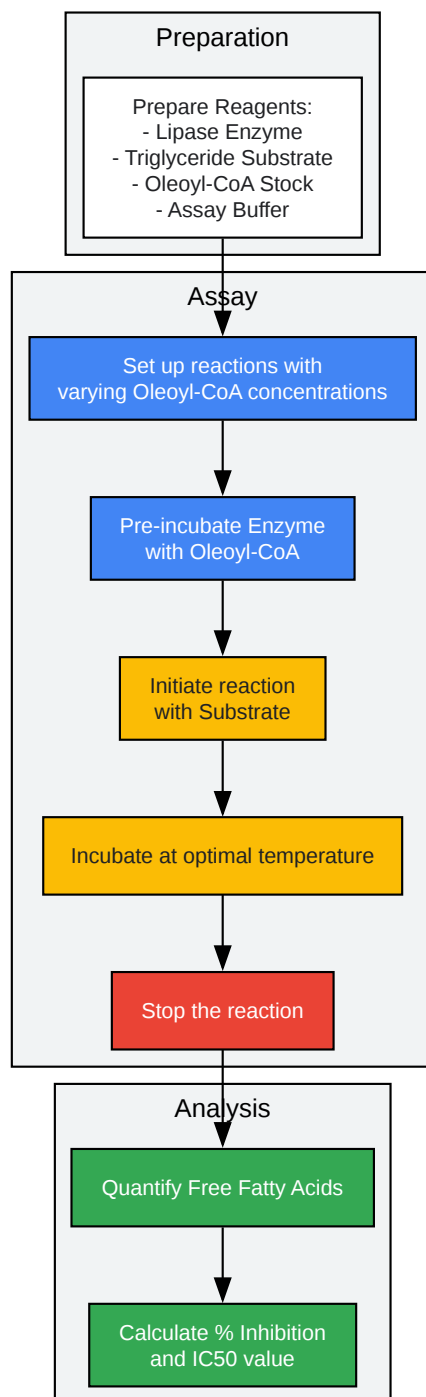
Procedure:

- Substrate Preparation: Prepare an emulsion of the triglyceride substrate in the assay buffer, potentially with a detergent like Triton X-100 to ensure stability.
- Enzyme Preparation: Prepare a suitable dilution of the neutral lipase in cold assay buffer.
- Inhibition Assay: a. In a microcentrifuge tube or a well of a microplate, add the assay buffer. b. Add varying concentrations of the Oleoyl-CoA triammonium salt stock solution. A concentration range of 10-100 μM can be a starting point.^[11] c. Add BSA solution. BSA can act as a fatty acid acceptor and may influence the inhibitory effect of Oleoyl-CoA. d. Add the enzyme preparation and pre-incubate for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C). e. Initiate the reaction by adding the triglyceride substrate emulsion. f. Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal

temperature for the enzyme. g. Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

- Quantification of Lipase Activity: a. Measure the amount of free fatty acids released in each reaction. This can be done by titration with a standardized NaOH solution or by using a commercial free fatty acid assay kit.
- Data Analysis: a. Calculate the percentage of inhibition for each concentration of Oleoyl-CoA compared to a control reaction without the inhibitor. b. Plot the percentage of inhibition against the logarithm of the Oleoyl-CoA concentration to determine the IC₅₀ value.

Experimental Workflow for Neutral Lipase Inhibition Assay

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Workflow for assessing lipase inhibition by Oleoyl-CoA.

Investigating the Role of Oleoyl-CoA in ATP-Dependent Signaling

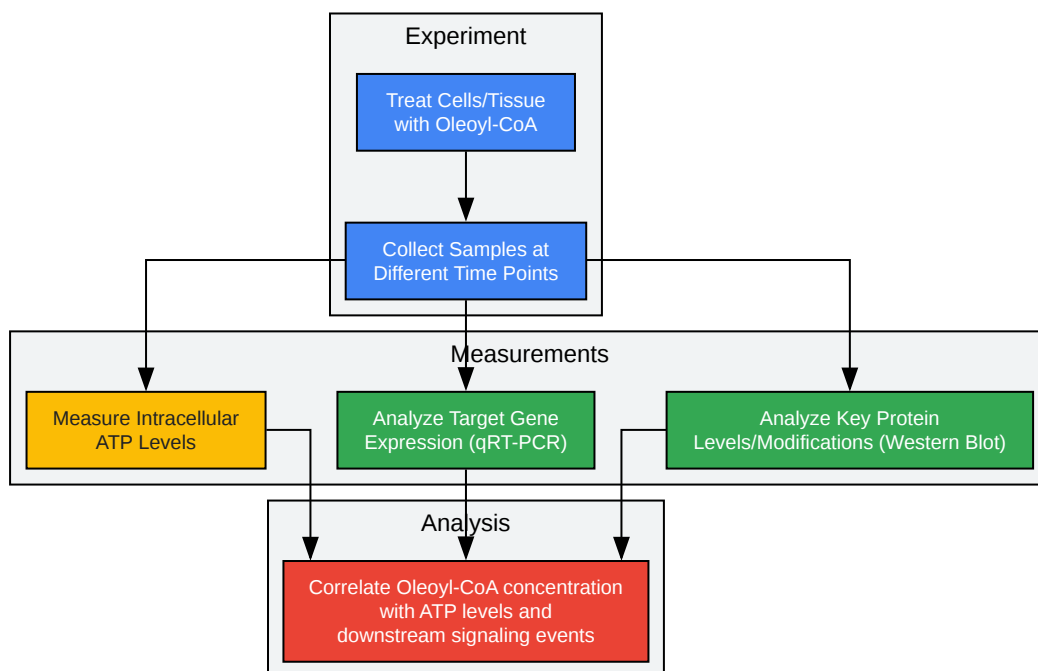
This logical workflow outlines an approach to study the effects of Oleoyl-CoA on an ATP-dependent signaling pathway, based on the findings in plant hypoxia response.^[6]

Objective: To determine if Oleoyl-CoA can modulate an ATP-dependent signaling event in a specific cell type or tissue.

Experimental Design:

- **Cell/Tissue Culture and Treatment:** a. Culture the cells or maintain the tissue of interest under standard conditions. b. Treat the cells/tissue with varying concentrations of Oleoyl-CoA. It is crucial to ensure the cellular uptake of Oleoyl-CoA. c. Include appropriate controls: a vehicle control (the solvent used for Oleoyl-CoA) and a positive control if a known modulator of the pathway exists.
- **Measurement of Intracellular ATP Levels:** a. Lyse the cells/tissue at different time points after treatment. b. Measure the intracellular ATP concentration using a commercially available ATP assay kit (e.g., luciferase-based).
- **Analysis of Downstream Signaling Events:** a. **Gene Expression Analysis:** Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of target genes known to be regulated by the ATP-dependent signaling pathway. b. **Protein Analysis:** Extract proteins and perform Western blotting to analyze the levels or post-translational modifications (e.g., phosphorylation) of key proteins in the signaling cascade.
- **Data Analysis:** a. Correlate the changes in intracellular ATP levels with the observed changes in downstream signaling events (gene expression and protein modification) at different concentrations of Oleoyl-CoA.

Logical Workflow for Investigating Oleoyl-CoA's Effect on ATP-Dependent Signaling



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Investigating Oleoyl-CoA's impact on ATP-dependent signaling.

Conclusion

Oleoyl Coenzyme A triammonium salt is a vital research tool for investigating lipid metabolism and cellular signaling. Its role as a lipase inhibitor and a signaling molecule in diverse pathways highlights its importance in cellular homeostasis. The information and protocols provided in this guide are intended to facilitate further research into the multifaceted functions of this key metabolite. Proper handling and storage are essential to maintain its integrity and ensure reproducible experimental outcomes.

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